Differentiation via N-Methyl Substitution: Enhanced Lipophilicity vs. Unmethylated Analog
The N-methyl group on 2-Methyl-2H-indazole-7-sulfonyl chloride imparts a distinct lipophilicity profile compared to its unmethylated counterpart, 1H-indazole-7-sulfonyl chloride. The predicted octanol-water partition coefficient (ACD/LogP) for the target compound is 1.58 . While precise experimental LogP data for the unmethylated analog is less readily available from authoritative sources, the difference in molecular structure (C8H7ClN2O2S vs. C7H5ClN2O2S) and the presence of a hydrophobic methyl group provide a clear basis for class-level inference of increased lipophilicity. This property is critical for optimizing membrane permeability and oral bioavailability in drug discovery programs.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 1.58 |
| Comparator Or Baseline | 1H-indazole-7-sulfonyl chloride (CAS 1099660-68-0). Experimental LogP not widely reported; predicted LogP expected to be lower due to absence of methyl group. |
| Quantified Difference | Qualitative difference: N-methyl group increases LogP compared to unmethylated analog. |
| Conditions | ACD/Labs Percepta Platform prediction. |
Why This Matters
Increased lipophilicity often correlates with improved cell membrane permeability, a key parameter in the design of orally bioavailable drug candidates.
